molecular formula C11H15NO2S B12097311 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B12097311
M. Wt: 225.31 g/mol
InChI Key: SWUCXECTDOTREZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 4-(hydroxymethyl)piperidine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is unique due to the presence of both the piperidine ring and the hydroxymethyl group. This combination enhances its potential for biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-[4-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c13-7-9-3-5-12(6-4-9)11-2-1-10(8-14)15-11/h1-2,8-9,13H,3-7H2

InChI Key

SWUCXECTDOTREZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(S2)C=O

Origin of Product

United States

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